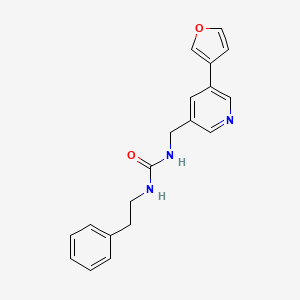
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), attached to a cyclobutane ring (a four-membered ring of carbon atoms) via a carbonyl group. This is further attached to an imidazolidine-2,4-dione group (a five-membered ring with two nitrogen atoms and a carbonyl group at the 2 and 4 positions) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Glycolurils and their analogues, including structures similar to 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione, have been extensively explored for their widespread applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. These compounds' synthetic routes are diverse, highlighting their versatility and importance in chemical synthesis (Kravchenko, Baranov, & Gazieva, 2018).
- The efficient synthesis of spirocyclic heterocycles through organocatalytic 1,3-dipolar cycloaddition demonstrates the compound's role in creating structurally complex and functionally diverse chemical entities. This synthesis route offers a pathway to novel compounds with potential applications in various scientific domains (Duan, Cheng, Cheng, & Li, 2016).
Applications in Medicinal Chemistry and Pharmacology
- Hydantoin derivatives, including compounds structurally related to 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione, show promise in cancer therapy due to their biochemical and pharmacological properties. Studies focusing on their anticancer properties have explored the mechanisms of action, including apoptosis induction in leukemia cells, showcasing their potential in leukemia therapy (Kavitha et al., 2009).
- The synthesis and screening of N-benzyl aplysinopsin analogs, which include the core structure of imidazolidine-2,4-diones, reveal their significant cytotoxicity against human tumor cell lines. This highlights the compound's role in developing novel anticancer agents (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Structural and Physical Chemistry
- The study of crystal structures and hydrogen bonding of amino-cycloalkanespiro-5-hydantoins provides insight into the molecular arrangement and interactions of these compounds. Understanding these interactions is crucial for their application in material science and drug design (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, development of efficient synthesis methods, and comprehensive study of its physical and chemical properties. Given the biological activities exhibited by related compounds, this compound could potentially be a candidate for drug development .
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazolidine-2,4-dione derivatives, are known to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazolidine-2,4-dione derivatives, are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, glucose metabolism, and bacterial cell wall synthesis .
Pharmacokinetics
Similar compounds, such as imidazolidine-2,4-dione derivatives, are known to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antibacterial effects .
Action Environment
It’s worth noting that the biological activity of similar compounds, such as imidazolidine-2,4-dione derivatives, can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-[1-(cyclobutanecarbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-9-4-12-11(17)14(9)8-5-13(6-8)10(16)7-2-1-3-7/h7-8H,1-6H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYKHJJOOKRYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

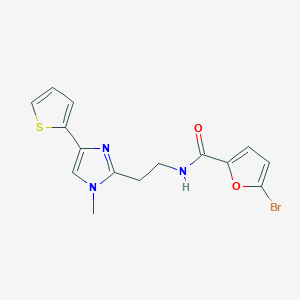
![tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2864558.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)
![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)
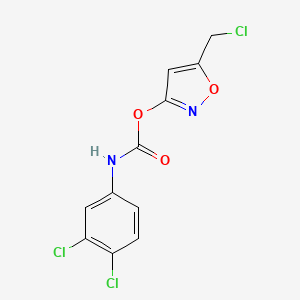
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2864567.png)
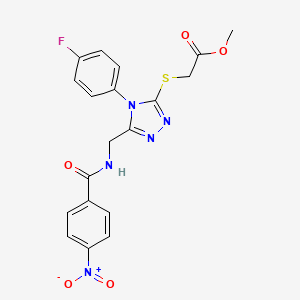

![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)
![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)
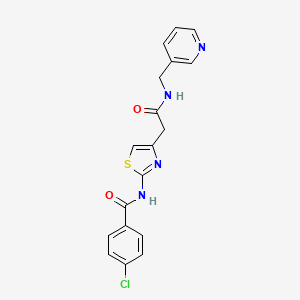
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)
